
DC-SIGN ECD (extra-cellular domain)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DC-SIGN ECD (extra-cellular domain), also known as DC-SIGN ECD (extra-cellular domain), is a useful research compound. Its molecular formula is C18H32O16. The purity is usually 95%.
BenchChem offers high-quality DC-SIGN ECD (extra-cellular domain) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DC-SIGN ECD (extra-cellular domain) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
The DC-SIGN ECD is organized into a tetramer that allows for multivalent interactions with various pathogens. The neck domain of DC-SIGN is pivotal in controlling the oligomerization state of the ECD, which significantly affects its binding affinity to ligands. Studies have shown that the oligomerization state is sensitive to pH and ionic strength, influencing the receptor's functionality in different cellular environments .
Immunotherapy Applications
DC-SIGN ECD has been explored as a target for immunotherapy due to its ability to enhance antigen-specific immune responses.
- Cancer Immunotherapy : Research indicates that targeting DC-SIGN with specific glycomimetics can improve the efficacy of cancer vaccines by promoting antigen cross-presentation and T cell activation . The use of heteromultivalent delivery systems that target DC-SIGN has shown promise in enhancing the avidity and specificity of immune responses against tumors.
- Viral Infections : The ECD has been identified as a critical player in the recognition of viral pathogens, particularly HIV and SARS-CoV-2. Studies demonstrate that DC-SIGN facilitates the internalization of HIV by binding to its envelope glycoprotein gp120, which enhances viral entry into dendritic cells . This mechanism can be exploited to develop therapeutic strategies aimed at blocking viral entry and improving vaccine efficacy against such viruses.
Vaccine Development
The unique binding characteristics of DC-SIGN ECD make it an attractive target for vaccine development:
- Prophylactic Vaccines : By utilizing DC-SIGN as a targeting mechanism, vaccines can be designed to deliver antigens specifically to dendritic cells. This targeted approach enhances immune responses and promotes better protection against infections .
- Adjuvant Development : The ECD can be used in conjunction with adjuvants to improve vaccine performance. For instance, studies have shown that multivalent glycan presentations improve binding affinity to DC-SIGN, which can enhance the immunogenicity of vaccine candidates .
Understanding Infectious Diseases
DC-SIGN ECD's role in pathogen recognition provides insights into infectious disease mechanisms:
- Pathogen Recognition : The receptor's ability to bind to various pathogens enables researchers to study how these organisms evade immune responses. For example, investigations into how SARS-CoV-2 interacts with DC-SIGN have revealed potential pathways for therapeutic intervention .
- Disease Mechanisms : By studying the interactions between DC-SIGN ECD and pathogens, researchers can uncover mechanisms of disease progression and identify potential biomarkers for early diagnosis or treatment responses .
Data Tables
Case Studies
- HIV Entry Mechanism : A study demonstrated that DC-SIGN binds to HIV gp120, facilitating viral entry into dendritic cells. Blocking this interaction could lead to new therapeutic strategies against HIV infection .
- SARS-CoV-2 Interaction : Research highlighted how DC-SIGN recognizes the spike protein of SARS-CoV-2, suggesting potential targets for vaccine design aimed at preventing COVID-19 infection through enhanced immune response targeting .
- Cancer Vaccine Trials : Clinical trials investigating vaccines that utilize DC-SIGN as a targeting mechanism have shown improved T cell activation and tumor regression in preclinical models, indicating a promising avenue for cancer immunotherapy .
Análisis De Reacciones Químicas
pH-Dependent Oligomerization Dynamics
DC-SIGN ECD exists in equilibrium between monomeric and tetrameric states, modulated by pH and ionic strength. At physiological pH (7.4), the neck domain stabilizes the tetrameric form, essential for pathogen recognition. Acidic conditions (pH ≤ 6.5) disrupt this equilibrium, destabilizing the tetramer and altering CRD conformation .
Key Data :
-
Tetramer Dissociation : Occurs below pH 6.5, reducing ligand-binding avidity.
-
Neck Domain Role : Maintains CRD spatial organization; mutations here impair oligomerization .
Ligand Binding Mechanisms
DC-SIGN ECD interacts with glycans via Ca²⁺-dependent and independent pathways:
Primary Carbohydrate Recognition Site (CBS)
-
Ca²⁺ Coordination : Essential for mannose-type ligand binding (e.g., Man ). EDTA abolishes CBS interactions .
-
Binding Affinity :
Ligand K_D (mM) Method Man 0.37 ± 0.06 ¹⁹F CSP NMR 48 0.46 ± 0.16 ¹⁵N HSQC NMR
Secondary Binding Pocket (SBP)
Identified via ¹⁹F/¹⁵N NMR and molecular docking, this Ca²⁺-independent site enables heteromultivalent interactions:
Dual Binding Mode of Compound 48
48 (a biphenyl-mannose conjugate) engages both CBS and SBP:
-
CBS Interaction : Mannose moiety binds Ca²⁺-dependently (K_D ≈ 0.46 mM) .
-
SBP Interaction : Biphenyl group binds via hydrophobic/ionic interactions, sustained even under EDTA .
Experimental Validation :
-
STD NMR : Biphenyl protons showed sustained saturation transfer under EDTA, confirming SBP binding .
-
Molecular Dynamics : Stable docking pose (20 ns simulation) revealed transient hydrogen bonds between 48 and SBP residues .
pH Impact on Ligand Release
Acidic pH (mimicking endosomes) triggers:
Propiedades
Fórmula molecular |
C18H32O16 |
---|---|
Sinónimos |
Sugar specificity: High Mannose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.